4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid
Overview
Description
4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid, also known as Chromocarb or Chromone-2-carboxylic acid, is a chemical compound with the empirical formula C10H6O4 . It has a molecular weight of 190.15 .
Molecular Structure Analysis
The molecular structure of 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid consists of a benzofuran ring fused with a pyran ring, which contains a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 260 °C (dec.) (lit.) . It is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water .Scientific Research Applications
Synthesis and Reactivity
4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid and its derivatives are known for their significant pharmacological activities. An important aspect of research on this compound involves its synthesis and reactivity. For instance, Machida Yoshimasa and colleagues (1981) discussed the oxidation of 4-Oxo-4H-1-benzopyran-3-carboxaldehydes, which are precursors to carboxylic acids, esters, and amides with notable biological activities (Machida Yoshimasa et al., 1981). Moreover, Nayim Sepay and S. P. Dey (2014) highlighted the synthesis and chemical reactivity of 4-oxo-4H-1-benzopyran-3-carboxaldehydes, emphasizing their role as precursors in creating a range of heterocyclic systems with diverse biological activities (Sepay & Dey, 2014).
Biotechnological Production and Applications
The biotechnological preparation of oxo- and hydroxycarboxylic acids, including compounds like 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid, represents a significant area of research. Aurich et al. (2012) described the production of these compounds under "green" conditions, highlighting their potential as new building blocks in organic synthesis. This approach focuses on using renewable raw materials and robust microorganisms for production (Aurich et al., 2012).
Microwave-Assisted Synthesis
Advancements in synthesis methods are also a key area of research. Zhao Xiang-kui (2009) reported the microwave-assisted catalytic synthesis of 4-Oxo-4H-pyran-2,6-dicarboxylic acid, highlighting efficient and innovative synthesis methods (Zhao Xiang-kui, 2009).
Antimicrobial and Antiallergic Properties
Research has also delved into the antimicrobial and antiallergic properties of derivatives of 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid. For example, Bogdanov et al. (2007) explored the antimicrobial activity of 4-substituted (±)-1h-spiro[benzo[c]pyran-3(4H), 1′-cyclohexane]-1-ones, a reaction product involving a derivative of the compound (Bogdanov et al., 2007).
Safety And Hazards
4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-oxopyrano[3,2-b][1]benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O5/c13-7-5-9(12(14)15)17-10-6-3-1-2-4-8(6)16-11(7)10/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJZBQNFVXVBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)C=C(O3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195178 | |
Record name | 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid | |
CAS RN |
42373-13-7 | |
Record name | 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042373137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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